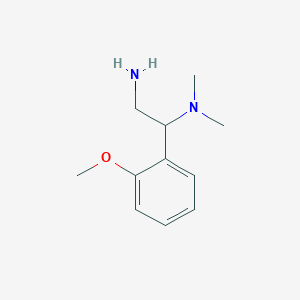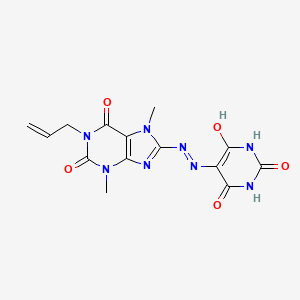![molecular formula C9H9N3 B2672751 4-环丙基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1318945-19-5](/img/structure/B2672751.png)
4-环丙基-7H-吡咯并[2,3-d]嘧啶
描述
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1318945-19-5 . It has a molecular weight of 159.19 and is typically found as a powder .
Synthesis Analysis
The synthesis of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with an appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the InChI code: 1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .科学研究应用
晶体学见解
郝哲杨等人 (2014) 研究了一种衍生物,展示了其晶体结构和内部相互作用。该分子形成一个由氢键稳定的三维结构,表明在设计具有特定分子相互作用的化合物中具有潜在应用 (Yang等人,2014)。
抗肿瘤和抗病毒应用
帕夫拉·佩尔利科娃和米哈尔·霍塞克 (2017) 强调了 7-脱氮嘌呤(吡咯并[2,3-d]嘧啶)核苷在抗肿瘤和抗病毒核苷中的重要性。已发现这些化合物具有有效的细胞抑制或细胞毒性作用,可用于靶向癌细胞和病毒 (Perlíková & Hocek,2017)。
霍达·阿塔普尔-马什哈德等人 (2011) 研究了新型吡咯并[2,3-d]嘧啶-4-酮及其抗肿瘤活性。这些化合物显示出作为抗增殖剂的希望,表明它们在化疗中的效用 (Atapour-Mashhad等人,2011)。
癌症治疗的双重抑制
A. Gangjee 等人 (2000) 设计并合成了作为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 双重抑制剂的化合物,展示了它们作为抗肿瘤剂的应用。这种双重抑制机制为癌症治疗提供了一种新方法 (Gangjee等人,2000)。
RNA结构探测
丽贝卡·A·廷斯利和 N. 沃尔特 (2006) 探索了吡咯-C作为监测RNA二级结构形成的荧光探针。这项研究指出了在研究RNA结构和动力学中的应用,这对理解各种生物过程至关重要 (Tinsley & Walter,2006)。
未来方向
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, future research may focus on exploring its potential applications in drug development.
属性
IUPAC Name |
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRWLKVTNRHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CNC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)
![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)
![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)

![1-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2672684.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2672686.png)
![5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2672688.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)
![3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)
